3,4-Dibromo-6-fluorophenyl isothiocyanate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3,4-Dibromo-6-fluorophenyl isothiocyanate typically involves the reaction of 3,4-Dibromo-6-fluoroaniline with thiophosgene. The reaction is carried out under controlled conditions to ensure the formation of the isothiocyanate group.
Industrial Production Methods: While specific industrial production methods are not widely documented, the synthesis generally follows similar routes as laboratory preparation, with scaling up of the reaction conditions to accommodate larger quantities.
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: The compound can undergo nucleophilic substitution reactions due to the presence of bromine atoms.
Addition Reactions: The isothiocyanate group can participate in addition reactions with nucleophiles.
Common Reagents and Conditions:
Nucleophiles: Such as amines and alcohols, are commonly used in reactions with 3,4-Dibromo-6-fluorophenyl isothiocyanate.
Solvents: Organic solvents like dichloromethane or acetonitrile are often used.
Major Products:
Thiourea Derivatives: Formed from the reaction with amines.
Carbamates: Formed from the reaction with alcohols.
Scientific Research Applications
Chemistry:
Proteomics Research: Used as a biochemical reagent for labeling and detecting proteins.
Biology:
Enzyme Inhibition Studies: Utilized in studies to understand enzyme mechanisms and inhibition.
Medicine:
Drug Development:
Industry:
Chemical Synthesis: Used in the synthesis of various organic compounds and intermediates.
Mechanism of Action
Mechanism: The compound exerts its effects primarily through the reactivity of the isothiocyanate group. This group can form covalent bonds with nucleophilic sites on proteins and other biomolecules, leading to modifications that can alter their function.
Molecular Targets and Pathways:
Proteins: The primary targets are amino groups on proteins, leading to the formation of thiourea derivatives.
Enzymatic Pathways: Can inhibit or modify enzyme activity by reacting with active site residues.
Comparison with Similar Compounds
4-Fluorophenyl isothiocyanate: Similar in structure but lacks the bromine atoms.
2,4-Dibromo-6-fluorophenyl isothiocyanate: Another isomer with similar properties.
Uniqueness: 3,4-Dibromo-6-fluorophenyl isothiocyanate is unique due to the presence of both bromine and fluorine atoms, which can influence its reactivity and interactions with other molecules.
Properties
Molecular Formula |
C7H2Br2FNS |
---|---|
Molecular Weight |
310.97 g/mol |
IUPAC Name |
1,2-dibromo-4-fluoro-5-isothiocyanatobenzene |
InChI |
InChI=1S/C7H2Br2FNS/c8-4-1-6(10)7(11-3-12)2-5(4)9/h1-2H |
InChI Key |
VYXXISRASKPENR-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=CC(=C1Br)Br)F)N=C=S |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.